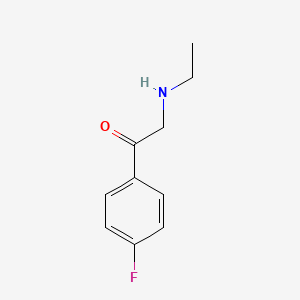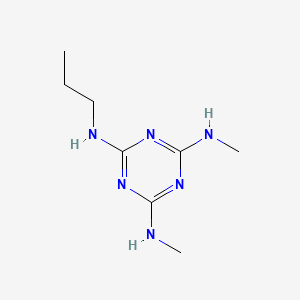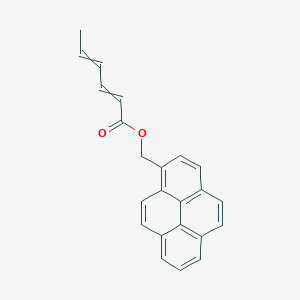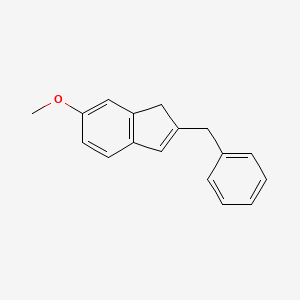
1H-Indene, 6-methoxy-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, 6-methoxy-2-(phenylmethyl)- is a chemical compound that belongs to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a methoxy group at the 6th position and a phenylmethyl group at the 2nd position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 6-methoxy-2-(phenylmethyl)- can be achieved through several methods. One common approach involves the cyclization of substituted phenylbutanoic acids. For instance, 4-nitro-3-phenylbutanoic acid can be cyclized to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is then hydrogenated over palladium on carbon to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalytic hydrogenation and advanced purification techniques ensures the production of high-quality 1H-Indene, 6-methoxy-2-(phenylmethyl)-.
Chemical Reactions Analysis
Types of Reactions: 1H-Indene, 6-methoxy-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used for reduction.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1H-Indene, 6-methoxy-2-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of various materials and chemicals, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 1H-Indene, 6-methoxy-2-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and the derivative used.
Comparison with Similar Compounds
- 2-methyl-3-phenyl-1H-indene
- Indole derivatives
Comparison: 1H-Indene, 6-methoxy-2-(phenylmethyl)- is unique due to the presence of both a methoxy group and a phenylmethyl group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications .
Conclusion
1H-Indene, 6-methoxy-2-(phenylmethyl)- is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers.
Properties
CAS No. |
831171-85-8 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-benzyl-6-methoxy-1H-indene |
InChI |
InChI=1S/C17H16O/c1-18-17-8-7-15-10-14(11-16(15)12-17)9-13-5-3-2-4-6-13/h2-8,10,12H,9,11H2,1H3 |
InChI Key |
OJHUYQMKNKSXJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
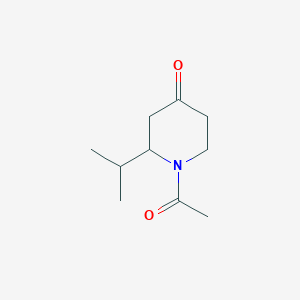
![(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14197449.png)
![9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14197450.png)
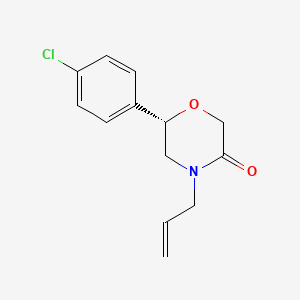
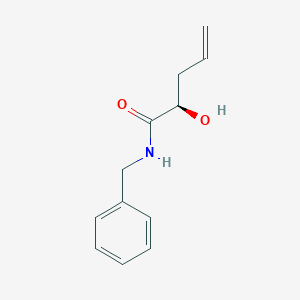
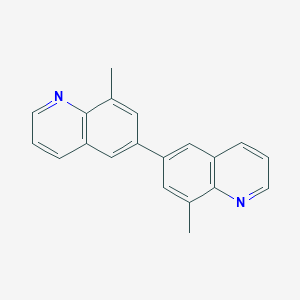
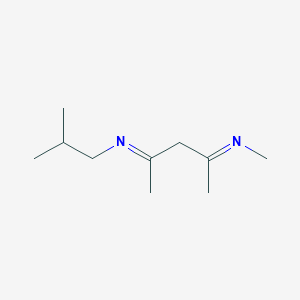
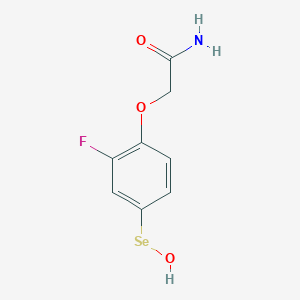
![2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene](/img/structure/B14197478.png)
